5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
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Overview
Description
Scientific Research Applications
- This compound exhibits potential as a κ-opioid receptor (KOR) antagonist. KOR antagonists are being explored as potential therapeutic agents for migraine treatment and stress-related emotional disorders, including depression, anxiety, and substance abuse . Further research could focus on optimizing its efficacy, selectivity, and pharmacokinetic properties.
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound, also known as 5-(aminomethyl)-1-ethyl-6-methyl-N-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine, is a complex molecule that may interact with multiple targets in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is likely that the compound influences several pathways due to its complex structure and potential for multiple interactions .
Pharmacokinetics
Given its complex structure, it is likely that the compound has a diverse range of pharmacokinetic properties that influence its bioavailability .
Result of Action
Given its potential for multiple interactions, it is likely that the compound has a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can all impact how the compound interacts with its targets .
properties
IUPAC Name |
5-(aminomethyl)-1-ethyl-6-methyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-8,16H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSDEDGCHQSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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